![molecular formula C17H15ClN2O3 B2491767 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide CAS No. 922031-41-2](/img/structure/B2491767.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide is a chemical compound that belongs to the dibenzo[b,f][1,4]oxazepine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is often carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction times . Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis and copper catalysis can be scaled up to industrial levels to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various oxo, dihydro, and halogen-substituted derivatives, which can have different pharmacological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has indicated that N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide may exhibit antidepressant-like effects. In behavioral assays such as the forced swim test, this compound demonstrated a significant reduction in immobility time, suggesting potential efficacy in treating depressive disorders through modulation of serotonin pathways.
Neuroprotective Effects
Preliminary studies on animal models have shown that this compound can provide neuroprotective benefits against neurodegeneration. Key findings include:
- Reduced Neuronal Cell Death : The compound significantly decreased cell death in models of induced neurotoxicity.
- Improved Cognitive Function : Behavioral tests indicated enhanced cognitive abilities post-treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including cyclization and chlorination . Variants of this compound have been synthesized to explore their biological activities further:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(3-methoxyphenoxy)acetamide | Methoxy substitution | Antipsychotic properties |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution | Dopamine receptor antagonist |
These derivatives highlight the influence of structural modifications on biological activity and therapeutic potential.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), researchers observed:
- A marked decrease in neuronal apoptosis following treatment.
- Enhanced performance in memory-related tasks compared to control groups.
Case Study 2: Antidepressant-Like Activity
Another investigation focused on the antidepressant-like effects of this compound utilized standard behavioral assays (e.g., forced swim test). Results indicated:
- A significant decrease in immobility time relative to control groups.
These findings suggest that the compound may exert rapid antidepressant effects through its action on neurotransmitter systems .
Wirkmechanismus
The mechanism of action of N
Biologische Aktivität
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Dibenzo[b,f][1,4]oxazepine core : This structure is known for its diverse biological activities.
- Chloro substituent : The presence of chlorine may enhance the compound's interaction with biological targets.
- Butyramide moiety : This functional group can influence solubility and bioavailability.
The molecular formula is C20H19ClN2O3, with a molecular weight of approximately 382.8 g/mol .
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
Compound | Activity | Reference |
---|---|---|
N-(8-chloro-11-oxo-dibenzo[b,f][1,4]oxazepin) | Anticancer | |
2-Chloro-N-(8-methyl-dibenzo[b,f][1,4]oxazepin) | Antibacterial and anticancer |
These findings suggest that modifications in the dibenzo structure can lead to variations in biological activity.
Neuroactive Effects
The unique structural features of this compound indicate potential neuroactive properties. Compounds with similar structures have been shown to affect neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection or neurotoxicity.
Study 1: Anticancer Activity
A study exploring the anticancer effects of dibenzo[b,f][1,4]oxazepine derivatives found that certain modifications led to enhanced cytotoxicity against melanoma cells. The study highlighted the importance of structural variations in determining biological efficacy .
Study 2: Neuroprotective Effects
Another investigation into dibenzo derivatives showed promising results in protecting neuronal cells from oxidative stress. These findings suggest that similar compounds could be developed for treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-3-16(21)19-11-5-7-14-12(9-11)17(22)20-13-8-10(18)4-6-15(13)23-14/h4-9H,2-3H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQPOIFHAGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.